4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)19-18-16-8-4-5-9-17(16)25-20(18)22-14-21-19/h1-3,6-7,14H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDXJORVOKEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-358823 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of complex organic molecules like WAY-358823 .
Industrial Production Methods: In an industrial setting, the production of WAY-358823 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: WAY-358823 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in various medical conditions:
Anticancer Activity
Research indicates that compounds derived from the benzothieno[2,3-d]pyrimidine scaffold exhibit cytotoxic properties against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound has shown selective toxicity against human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency compared to standard chemotherapeutic agents like 5-fluorouracil .
- Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Neuropharmacology
The presence of the phenylpiperazine moiety suggests potential interactions with serotonin receptors:
- Serotonergic Activity : Compounds containing piperazine derivatives are known ligands for serotonin receptors (5-HT1A and 5-HT7), which play crucial roles in mood regulation and anxiety disorders. The compound's structure may facilitate receptor binding and modulation of serotonergic activity .
Antimicrobial Properties
There is emerging evidence that benzothieno[2,3-d]pyrimidine derivatives possess antimicrobial activities:
- Broad-Spectrum Activity : Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of WAY-358823 involves its interaction with specific molecular targets in the body. It binds to certain receptors or enzymes, modulating their activity and leading to a therapeutic effect. The pathways involved may include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
WAY-358823 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like WAY-123456 and WAY-789012 share structural similarities with WAY-358823.
Biological Activity
The compound 4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a member of the benzothieno[2,3-d]pyrimidine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C22H26N4S
- Molecular Weight : 378.53 g/mol
- CAS Number : 315709-74-1
- Density : 1.234 g/cm³ (predicted)
- pKa : 6.08 (predicted)
Synthesis
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of tetrahydrobenzothieno derivatives under mild conditions. The structure is characterized using various spectroscopic methods including IR, NMR, and mass spectrometry .
Biological Activity Overview
Research has indicated that compounds within this class exhibit significant biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from recent studies.
Antitumor Activity
One study evaluated a series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives for their antitumor effects against various cancer cell lines. The compound demonstrated:
- Inhibition of FGFR1 : The most potent analog showed 78.8% inhibition at a concentration of 10 μM.
- IC50 Values : The compound exhibited IC50 values of 7.7 μM against H460 cells, 18.9 μM against A549 cells, and 13.3 μM against U251 cells .
The antitumor mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth:
- FGFR1 Signaling : Inhibition of this pathway is crucial in cancers where FGFR1 is overexpressed.
- Apoptosis Induction : Studies have shown that these compounds can promote apoptosis in cancer cells by modulating key proteins involved in cell survival and death .
Case Studies and Research Findings
Q & A
Q. Methodology :
Perform ensemble docking to account for protein flexibility.
Use MM-GBSA to calculate binding free energies.
How can regioselectivity challenges in alkylation reactions be addressed?
Advanced Research Focus
Thermodynamic control via green chemistry principles improves regioselectivity:
- Use bulky alkylating agents to favor N-alkylation over S-alkylation .
- Solvent polarity adjustments (e.g., DMF vs. THF) shift equilibrium toward desired products .
Case Study : Alkylation of 3-phenyl derivatives in DMF achieved >90% regioselectivity for the N-alkylated product .
What mechanistic insights exist for HDAC inhibition by thienopyrimidine derivatives?
Advanced Research Focus
Hydroxamic acid derivatives chelate Zn²⁺ in the HDAC active site. SAR studies show:
- Chain length : C4–C6 spacers optimize binding (IC50 = 0.5 µM) .
- Aryl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance potency by 3-fold .
How are anti-tyrosinase activities of these compounds evaluated?
Advanced Research Focus
In vitro assays using mushroom tyrosinase (EC 1.14.18.1) and L-DOPA as substrate:
- Compound 4k : IC50 = 12 µM, comparable to kojic acid (IC50 = 10 µM) .
- Kinetic analysis : Competitive inhibition confirmed via Lineweaver-Burk plots .
What strategies improve metabolic stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
